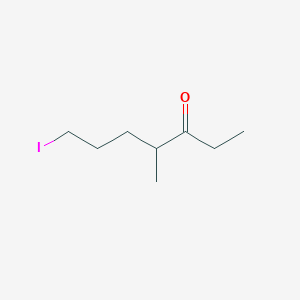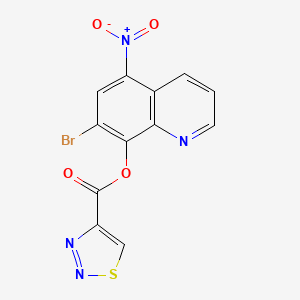
7-Bromo-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that combines the structural features of quinoline, nitro, bromo, and thiadiazole moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of quinoline derivatives to introduce the nitro group.
Bromination: The bromination of the nitroquinoline intermediate to introduce the bromo group.
Formation of Thiadiazole Ring: The reaction of the bromonitroquinoline with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as sodium azide or thiourea can be used.
Cyclization: Catalysts like palladium or copper may be employed.
Major Products Formed
Reduction: Formation of 7-amino-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Bromo-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, showing cytotoxic effects against various cancer cell lines.
Wirkmechanismus
The mechanism of action of 7-Bromo-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets key enzymes involved in cell proliferation and survival.
Pathways Involved: It may inhibit pathways such as the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitroquinoline Derivatives: Compounds with similar quinoline and nitro groups.
1,2,3-Thiadiazole Derivatives: Compounds with the thiadiazole ring structure.
Uniqueness
7-Bromo-5-nitroquinolin-8-yl 1,2,3-thiadiazole-4-carboxylate is unique due to the combination of its structural features, which confer specific biological activities not observed in other similar compounds. Its ability to target multiple pathways and its potential as a versatile building block in synthetic chemistry highlight its distinctiveness .
Eigenschaften
CAS-Nummer |
113607-59-3 |
|---|---|
Molekularformel |
C12H5BrN4O4S |
Molekulargewicht |
381.16 g/mol |
IUPAC-Name |
(7-bromo-5-nitroquinolin-8-yl) thiadiazole-4-carboxylate |
InChI |
InChI=1S/C12H5BrN4O4S/c13-7-4-9(17(19)20)6-2-1-3-14-10(6)11(7)21-12(18)8-5-22-16-15-8/h1-5H |
InChI-Schlüssel |
NRGOGMUZZJSUIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Br)OC(=O)C3=CSN=N3)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


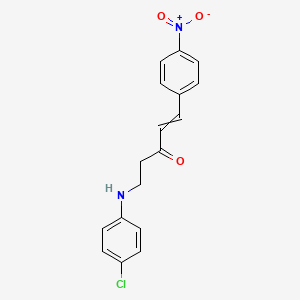

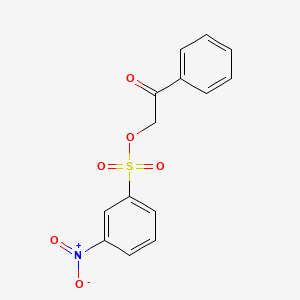
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)
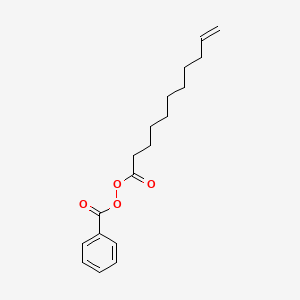


![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
![2-[(E)-(1-Phenylethylidene)amino]benzoic acid](/img/structure/B14301106.png)
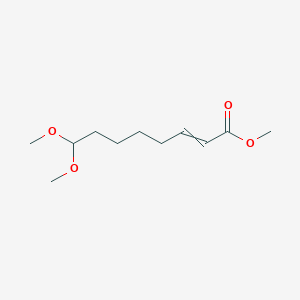


![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
